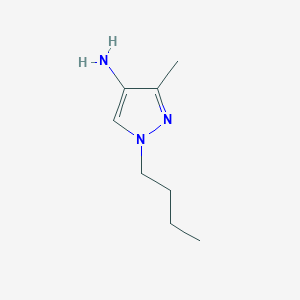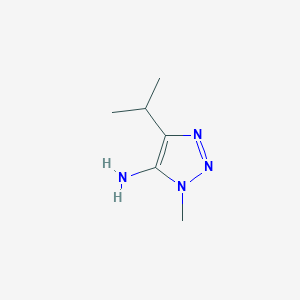
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound makes it a candidate for such studies.
Medicine: Triazole compounds are known for their pharmacological properties. This compound may be investigated for its potential therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.
Industry: In industrial applications, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of specialty polymers.
作用機序
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, triazole compounds often interact with enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific biological context.
類似化合物との比較
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound of the triazole family, which lacks the methyl and isopropyl substituents.
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group at the 1-position but without the isopropyl group.
4-Isopropyl-1H-1,2,3-triazole: A compound with an isopropyl group at the 4-position but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
3-methyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-6(7)10(3)9-8-5/h4H,7H2,1-3H3 |
InChIキー |
JBMGOPYYBCEFIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(N=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





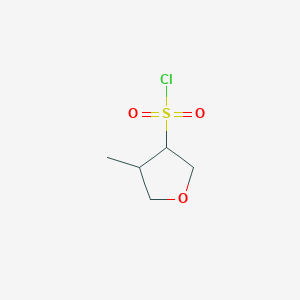
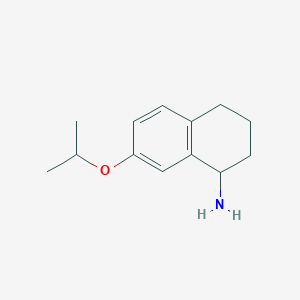
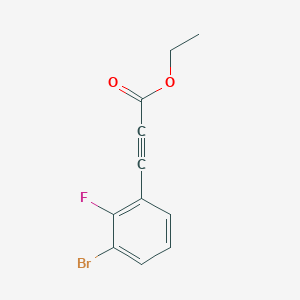
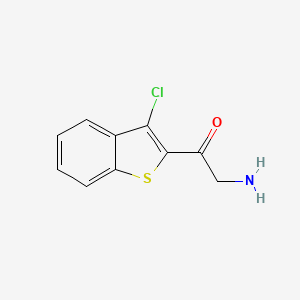
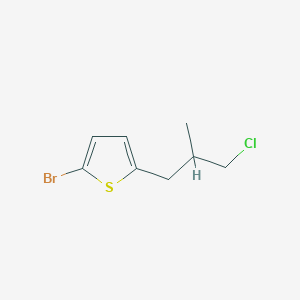
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)


![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
